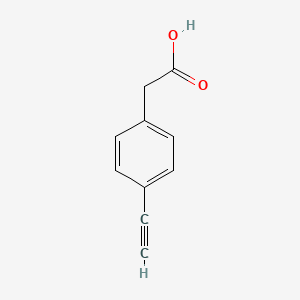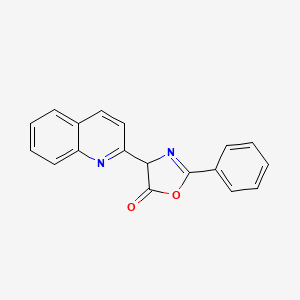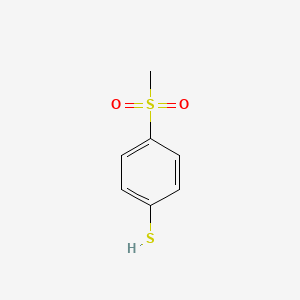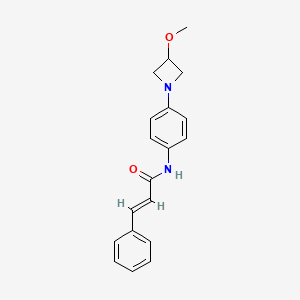![molecular formula C15H13N5O4 B2469782 2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide CAS No. 2034325-04-5](/img/structure/B2469782.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, a triazolopyrazine, and an acetamide group. The benzodioxole group is a common motif in many natural products and pharmaceuticals . The triazolopyrazine group is less common but is found in some pharmaceuticals and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and triazolopyrazine rings are likely to be planar, while the acetamide group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzodioxole ring might undergo electrophilic aromatic substitution, while the acetamide group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzodioxole and triazolopyrazine rings might increase its aromaticity and stability .Applications De Recherche Scientifique
Insecticidal Assessment
Research has demonstrated the synthesis of various heterocycles incorporating thiadiazole moiety, derived from a precursor similar to the compound of interest. These synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential application of such molecules in agricultural pest control (Fadda et al., 2017).
Antimicrobial and Antifungal Activity
Another study focused on the synthesis of pyrazoline and pyrazole derivatives, revealing their antibacterial and antifungal properties. These findings highlight the potential use of related compounds in developing new antimicrobial agents, contributing to the fight against resistant bacterial and fungal strains (Hassan, 2013).
Allelochemical Transformation
The microbial transformation of benzoxazolinone and benzoxazinone allelochemicals, found in agricultural crops like wheat, rye, and maize, has been reviewed. This research provides insights into how similar compounds can affect soil health and crop protection strategies by understanding their transformation into various by-products with potential allelopathic properties (Fomsgaard et al., 2004).
Radioligand Development for A2B Adenosine Receptors
A specific compound was developed as a selective antagonist ligand for A2B adenosine receptors, indicating the utility of structurally similar molecules in creating tools for pharmacological research. Such developments can enhance our understanding of receptor functions and aid in the discovery of new therapeutic targets (Baraldi et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c21-13(6-9-1-2-10-11(5-9)24-8-23-10)17-7-12-18-19-14-15(22)16-3-4-20(12)14/h1-5H,6-8H2,(H,16,22)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSDBJJOXAWVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=NN=C4N3C=CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)


![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)
![2-[6-[(4-benzylpiperazin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2469704.png)
![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)
![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)



![N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2469719.png)
![N~3~-(3,5-difluorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2469721.png)
